2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Overview
Description
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid is a complex organic compound that features a benzoic acid moiety substituted with a furan ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano and phenylamino groups through condensation reactions. The final step involves the chlorination of the benzoic acid moiety under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The cyano and phenylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid: This compound is unique due to the presence of both a furan ring and a cyano group, which confer distinct chemical and biological properties.
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]thiophene-2-yl}benzoic acid: Similar structure but with a thiophene ring instead of a furan ring, leading to different reactivity and applications.
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]pyrrole-2-yl}benzoic acid: Contains a pyrrole ring, which may alter its biological activity and chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-[5-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c22-18-8-6-13(11-17(18)21(26)27)19-9-7-16(28-19)10-14(12-23)20(25)24-15-4-2-1-3-5-15/h1-11H,(H,24,25)(H,26,27)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPPZDBVGZIYBU-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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